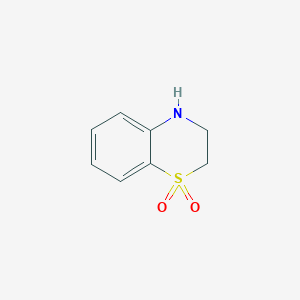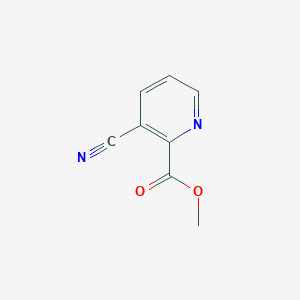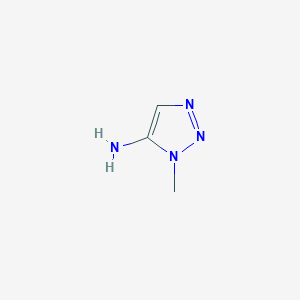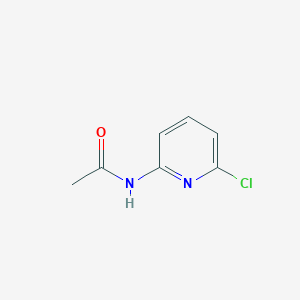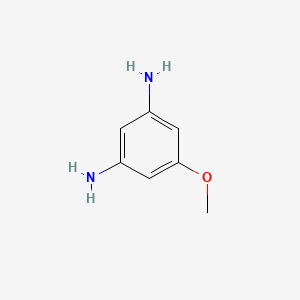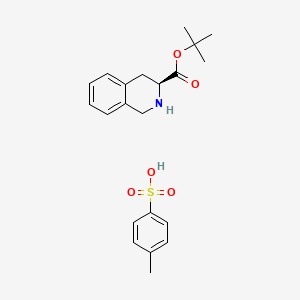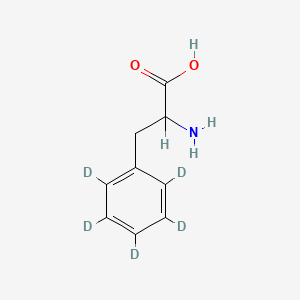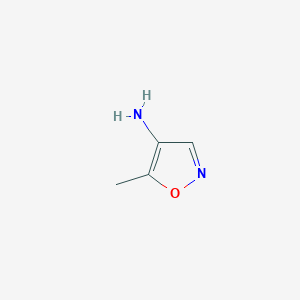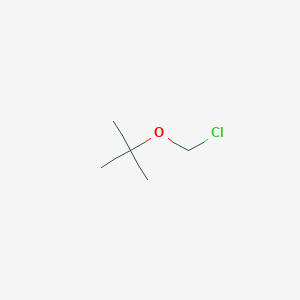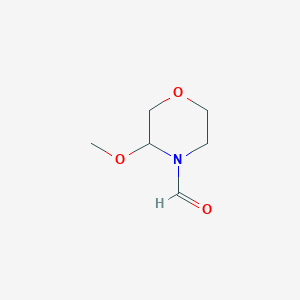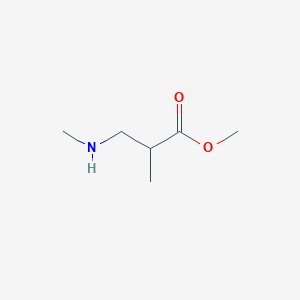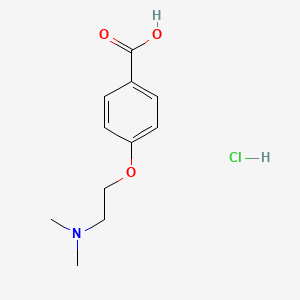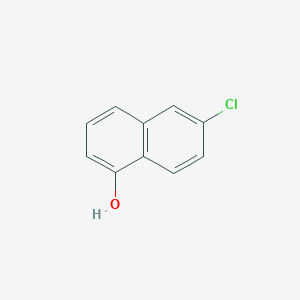phosphane CAS No. 896-89-9](/img/structure/B1601259.png)
[(4-Methoxyphenyl)methyl](diphenyl)phosphane
Descripción general
Descripción
[(4-Methoxyphenyl)methyl](diphenyl)phosphane, also known as MPMP, is an organophosphorus compound that has been extensively studied for its various applications in the field of medicinal chemistry. MPMP is a chiral compound that has two enantiomers, R-MPMP, and S-MPMP. This compound has been shown to exhibit potent biological activity, making it an attractive target for researchers in the field of drug discovery.
Aplicaciones Científicas De Investigación
Vinylborane Formation
(4-Methoxyphenyl)methylphosphane plays a role in the hydroboration of vinylarenes, leading to vinylborane formation. A study demonstrated its involvement in reactions with rhodium catalysts, showing that with certain rhodium complexes, the reaction proceeds rapidly, yielding corresponding vinylboranes and alkylbenzenes (Brown & Lloyd‐Jones, 1994).
Catalysis and Ligand Efficiency
In catalytic processes, bulky phosphines, including (4-Methoxyphenyl)methylphosphane derivatives, have been utilized for their efficiency. Their structural properties contribute to improved selectivity and yield in reactions such as the selective telomerization of 1,3-butadiene with methanol (Tschan et al., 2010).
Neuroprotective and Anti-inflammatory Effects
Research on diphenylphosphane derivatives has also extended to biological effects. A study investigating diphenylheptanes from Amomum tsaoko fruits revealed significant neuroprotective and anti-inflammatory activities, suggesting potential health benefits of these compounds (Zhang et al., 2016).
Silylation of Aryl Halides
Diphenylphosphinophenolate, related to (4-Methoxyphenyl)methylphosphane, has been shown to activate both palladium and silicon in the palladium-catalyzed silylation of aryl halides, leading to efficient synthesis of trimethylsilylarenes (Shirakawa et al., 2000).
Annulation Reactions
(4-Methoxyphenyl)methylphosphane derivatives have been utilized in palladium-catalyzed annulation reactions of aryl-1,2-diols and propargylic carbonates, leading to the formation of benzodioxines. Theoretical studies have helped understand the regioselectivities observed in these reactions (Labrosse et al., 2003).
Propiedades
IUPAC Name |
(4-methoxyphenyl)methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19OP/c1-21-18-14-12-17(13-15-18)16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTPYQRLYBREMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503458 | |
| Record name | [(4-Methoxyphenyl)methyl](diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)methyl](diphenyl)phosphane | |
CAS RN |
896-89-9 | |
| Record name | [(4-Methoxyphenyl)methyl](diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



